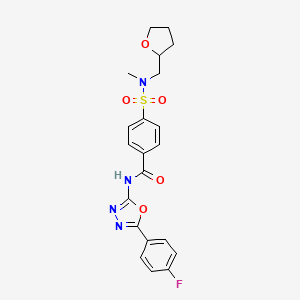![molecular formula C21H20Cl2N4O3 B2668987 benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189474-25-6](/img/structure/B2668987.png)
benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C21H20Cl2N4O3 and its molecular weight is 447.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, a study by Patel, Agravat, and Shaikh (2011) on new pyridine derivatives demonstrated variable and modest activity against bacteria and fungi. This suggests that similar compounds, including benzo[d][1,3]dioxol-5-yl(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, could have potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Receptor Interaction and Drug Design
Another study explored the molecular interaction of a compound with the CB1 cannabinoid receptor, providing insights into the steric binding interactions that are crucial for antagonist activity. This research highlights the potential of structurally related compounds, such as benzo[d][1,3]dioxol-5-yl derivatives, in the design of receptor-targeted drugs, suggesting their relevance in pharmacological studies (Shim et al., 2002).
Anti-mycobacterial Chemotypes
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffolds have been identified as new anti-mycobacterial chemotypes, with some derivatives exhibiting potent activity against Mycobacterium tuberculosis. This research underscores the potential therapeutic applications of benzo[d][1,3]dioxol-5-yl derivatives in treating tuberculosis and possibly other mycobacterial infections (Pancholia et al., 2016).
Analgesic Activity and Molecular Docking Studies
Compounds similar to benzo[d][1,3]dioxol-5-yl derivatives have been evaluated for their analgesic activity, demonstrating pronounced effects. Molecular docking studies further provide insights into the mechanisms of action, offering a foundation for the development of new analgesic drugs (Jayanna et al., 2013).
Structural and Theoretical Studies
Structural analysis, such as X-ray diffraction studies and theoretical calculations, play a crucial role in understanding the physicochemical properties of these compounds. These studies are essential for drug design and development, providing detailed information on the interaction of these compounds with biological targets and their stability under various conditions (Karthik et al., 2021).
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3.ClH/c22-16-2-1-3-17(13-16)26-7-6-23-21(26)25-10-8-24(9-11-25)20(27)15-4-5-18-19(12-15)29-14-28-18;/h1-7,12-13H,8-11,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPCEQZSYIMWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC5=C(C=C4)OCO5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2668912.png)
![{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol](/img/structure/B2668913.png)
![3-butyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2668914.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide](/img/structure/B2668915.png)


![Thieno[2,3-c]pyridine-2-sulfonyl chloride](/img/structure/B2668920.png)
![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2668923.png)



